1-(4-Benzylpiperazin-1-yl)-3-methyl-2-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a benzimidazole core fused with a pyridine ring, and it is further functionalized with a benzylpiperazine moiety and a cyanide group.
Preparation Methods
The synthesis of 1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of the pyridine ring: The benzimidazole core is then fused with a pyridine ring through cyclization reactions.
Functionalization with benzylpiperazine:
Addition of the cyanide group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as scaling up the reactions to meet production demands.
Chemical Reactions Analysis
1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylpiperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The cyanide group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with DNA and proteins, leading to various biological effects . The compound can bind to DNA grooves and interfere with DNA replication and transcription processes . Additionally, it may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE include other benzimidazole derivatives such as:
Albendazole: Used as an anthelmintic agent.
Omeprazole: A proton pump inhibitor used to treat gastric acid-related disorders.
Bendamustine: An anticancer agent used in chemotherapy.
What sets 1-(4-BENZYLPIPERAZINO)-2-ISOPROPYL-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential .
Properties
Molecular Formula |
C27H29N5 |
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Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-methyl-2-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H29N5/c1-19(2)25-20(3)22(17-28)26-29-23-11-7-8-12-24(23)32(26)27(25)31-15-13-30(14-16-31)18-21-9-5-4-6-10-21/h4-12,19H,13-16,18H2,1-3H3 |
InChI Key |
ORHVYLLARDEBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1C(C)C)N4CCN(CC4)CC5=CC=CC=C5)C#N |
Origin of Product |
United States |
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